2-Chloro-4-methoxynicotinic acid

Overview

Description

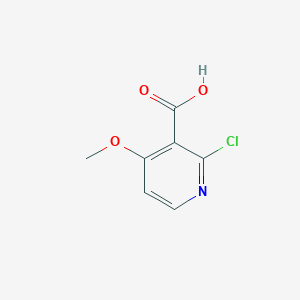

“2-Chloro-4-methoxynicotinic acid” is a chemical compound with the CAS Number: 394729-98-7 . It has a molecular weight of 187.58 . The IUPAC name for this compound is 2-chloro-4-methoxynicotinic acid .

Synthesis Analysis

The synthesis of “2-Chloro-4-methoxynicotinic acid” involves the use of N-ethyl-N,N-diisopropylamine, HATU, and DMAP in N,N-dimethyl-formamide at 60℃ for 3 hours . Another method involves the use of N-butyl lithium in tetrahydrofuran at -78℃ .

Molecular Structure Analysis

The InChI code for “2-Chloro-4-methoxynicotinic acid” is 1S/C7H6ClNO3/c1-12-4-2-3-9-6 (8)5 (4)7 (10)11/h2-3H,1H3, (H,10,11) . The InChI key is ZBHVWHBZHRBHRQ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“2-Chloro-4-methoxynicotinic acid” is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 . The boiling point is 339.4±37.0 °C at 760 mmHg . The compound is soluble with a solubility of 1.35 mg/ml .

Scientific Research Applications

1. Precursor in Pesticide and Medicine Synthesis

2-Chloronicotinic acid, closely related to 2-Chloro-4-methoxynicotinic acid, is used as a key precursor in the synthesis of pesticides and medicines. A study on the transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by a newly isolated strain Rhodococcus erythropolis ZJB-09149 highlights this application. The strain was found to be effective in converting 2-chloro-3-cyanopyridine, which suggests potential for industrial applications in the synthesis of related compounds (Jin et al., 2011).

2. In Photodimerization Studies

2-Alkoxynicotinic acid alkyl esters, which include 2-methoxynicotinic acid, have been studied for their ability to form cage-type photodimers when irradiated in a benzene solution. This reaction is relevant in the field of photochemistry, where understanding the behavior of such compounds under light exposure can lead to novel applications (Sakamoto et al., 2002).

3. In the Synthesis of Alkaloids and Other Organic Compounds

The synthesis of 2-methoxyonychine alkaloids involves the use of 2-phenyl-5-methoxy-4-methylnicotinic acid esters. This synthesis has led to the creation of new compounds and has necessitated the revision of the structure of existing compounds such as oxylopidine. Such research plays a crucial role in the development of new drugs and organic materials (Achenbach & Schwinn, 1994).

4. In the Study of Fluorescence Quenching

Research involving 5-chloro-2-methoxyphenylboronic acid, a compound similar to 2-Chloro-4-methoxynicotinic acid, has contributed to understanding the mechanism of fluorescence quenching. This research is significant in the field of analytical chemistry and sensor development, where fluorescence properties are crucial (Geethanjali et al., 2015).

5. In Antimicrobial and Anticancer Research

Compounds like 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, structurally related to 2-Chloro-4-methoxynicotinic acid, have been investigated for their antimicrobial and anticancer activities. Such studies are pivotal in discovering new therapeutic agents for treating various diseases (Aravind et al., 2014).

Safety And Hazards

The compound has a GHS07 pictogram. The hazard statements include H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

2-chloro-4-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHVWHBZHRBHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methoxynicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1432651.png)